molecular formula C8H4O2S2 B14518562 2-(2H-1,3-Dithiol-2-ylidene)cyclopent-4-ene-1,3-dione CAS No. 62576-00-5

2-(2H-1,3-Dithiol-2-ylidene)cyclopent-4-ene-1,3-dione

Cat. No.: B14518562
CAS No.: 62576-00-5
M. Wt: 196.3 g/mol
InChI Key: IQXCTIHBHPVERQ-UHFFFAOYSA-N
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Description

2-(2H-1,3-Dithiol-2-ylidene)cyclopent-4-ene-1,3-dione is a unique organic compound characterized by its distinctive structure, which includes a cyclopentene ring fused with a dithiolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)cyclopent-4-ene-1,3-dione typically involves the reaction of cyclopent-4-ene-1,3-dione with 1,2-ethanedithiol in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which is subsequently cyclized to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Dithiol-2-ylidene)cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Organolithium reagents, Grignard reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2-(2H-1,3-Dithiol-2-ylidene)cyclopent-4-ene-1,3-dione has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)cyclopent-4-ene-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-Dithiol-2-ylidene)cyclopent-4-ene-1,3-dione is unique due to the presence of the dithiolane ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and catalysis .

Properties

CAS No.

62576-00-5

Molecular Formula

C8H4O2S2

Molecular Weight

196.3 g/mol

IUPAC Name

2-(1,3-dithiol-2-ylidene)cyclopent-4-ene-1,3-dione

InChI

InChI=1S/C8H4O2S2/c9-5-1-2-6(10)7(5)8-11-3-4-12-8/h1-4H

InChI Key

IQXCTIHBHPVERQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=C2SC=CS2)C1=O

Origin of Product

United States

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